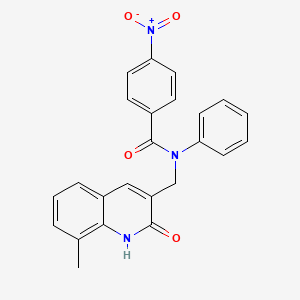
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-4-nitro-N-phenylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-4-nitro-N-phenylbenzamide is an organic compound that has garnered significant interest in scientific research and industry due to its potential implications in various fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-4-nitro-N-phenylbenzamide typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Quinoline Derivative: The starting material, 2-hydroxy-8-methylquinoline, is synthesized through a series of reactions involving the cyclization of appropriate precursors.
Nitration: The quinoline derivative undergoes nitration to introduce the nitro group at the desired position.
Amidation: The nitrated quinoline derivative is then reacted with 4-nitro-N-phenylbenzamide under specific conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-4-nitro-N-phenylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding quinoline N-oxides.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrobenzamide moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride are frequently used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-4-nitro-N-phenylbenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-4-nitro-N-phenylbenzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or DNA, leading to various biological effects.
Pathways Involved: It can modulate signaling pathways related to cell growth, apoptosis, and metabolism, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-2-methoxy-N-phenylbenzamide
- N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(2-methoxyphenyl)nicotinamide
- N-benzyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)nicotinamide
Uniqueness
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-4-nitro-N-phenylbenzamide stands out due to its unique combination of a quinoline derivative and a nitrobenzamide moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-[(8-methyl-2-oxo-1H-quinolin-3-yl)methyl]-4-nitro-N-phenylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N3O4/c1-16-6-5-7-18-14-19(23(28)25-22(16)18)15-26(20-8-3-2-4-9-20)24(29)17-10-12-21(13-11-17)27(30)31/h2-14H,15H2,1H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHKPMDCWBBFDED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C=C(C(=O)N2)CN(C3=CC=CC=C3)C(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[benzenesulfonyl-[(4-methylphenyl)methyl]amino]-N-prop-2-enylacetamide](/img/structure/B7710927.png)
![N-(1-butyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methoxybenzenesulfonamide](/img/structure/B7710934.png)
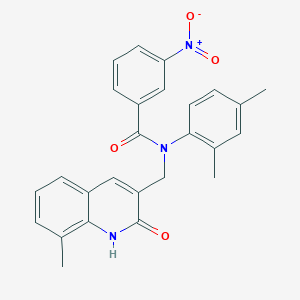
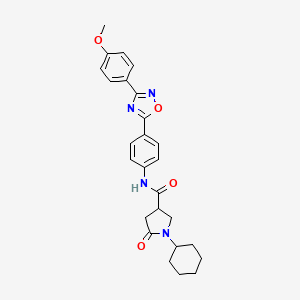
![N-(1,3-benzodioxol-5-ylmethyl)-2-[4-[(3-methylphenyl)sulfamoyl]phenoxy]acetamide](/img/structure/B7710950.png)
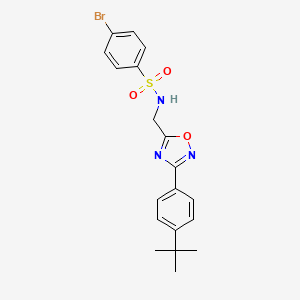
![4-({N-[(4-bromophenyl)sulfonyl]-N-cyclohexylglycyl}amino)benzamide](/img/structure/B7710968.png)
![N-[4-({[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfamoyl)phenyl]acetamide](/img/structure/B7710969.png)
![N-Butyl-2-nitro-4-[3-(pyridin-3-YL)-1,2,4-oxadiazol-5-YL]aniline](/img/structure/B7710972.png)
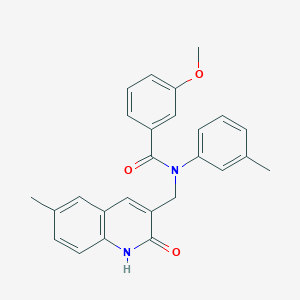
![N-(2,4-dimethylphenyl)-N-[(2-hydroxy-6-methoxyquinolin-3-yl)methyl]benzenesulfonamide](/img/structure/B7710994.png)
![2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(4-ethoxyphenyl)benzamide](/img/structure/B7711009.png)
![N-(2-hydroxyethyl)-2-[4-(1-phenylethylsulfamoyl)phenoxy]acetamide](/img/structure/B7711012.png)
![1-{3-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}-4-(2-methoxyphenyl)piperazine](/img/structure/B7711015.png)
